(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol

Beschreibung

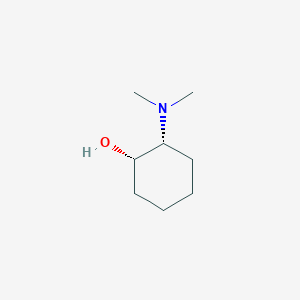

(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a dimethylamino group at the C2 position and a hydroxyl group at C1 in a trans-configuration. Its stereochemistry ((1S,2R)) plays a critical role in its physicochemical and biological properties.

Eigenschaften

Molekularformel |

C8H17NO |

|---|---|

Molekulargewicht |

143.23 g/mol |

IUPAC-Name |

(1S,2R)-2-(dimethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

InChI-Schlüssel |

UFUVLAQFZSUWHR-SFYZADRCSA-N |

Isomerische SMILES |

CN(C)[C@@H]1CCCC[C@@H]1O |

Kanonische SMILES |

CN(C)C1CCCCC1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the desired functional groups.

Reductive Amination: Cyclohexanone is subjected to reductive amination using dimethylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the dimethylamino group at the 2-position of the cyclohexane ring.

Hydroxylation: The resulting intermediate is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Research has indicated that this compound interacts with various biomolecules, leading to potential biological activities:

- Mechanism of Action: The compound forms hydrogen bonds and engages in electrostatic interactions with enzymes and receptors, enhancing its biological efficacy.

Pharmaceutical Applications

The compound has been investigated for its therapeutic properties:

- Analgesic Properties: Studies have shown that this compound exhibits analgesic effects comparable to traditional opioids but with reduced side effects such as nausea and vomiting. This positions it as a promising candidate for pain management therapies.

Case Study 1: Analgesic Properties

A notable study investigated the analgesic effects of this compound compared to traditional opioids. The study utilized male NMRI mice subjected to thermal radiation tests to measure pain response latency. Results indicated that the compound could significantly increase pain threshold without the adverse effects typically associated with opioid use.

Methodology:

- Test Subjects: Male NMRI mice (20-24 g).

- Pain Measurement: Tail flick test to assess latency after intravenous administration.

Findings:

The compound demonstrated a marked analgesic effect with an ED50 value indicating effective pain relief at lower doses than conventional opioids.

Case Study 2: Chiral Synthesis

In a synthetic chemistry context, this compound has been employed as a chiral auxiliary in asymmetric synthesis pathways. Its ability to influence stereochemistry during reactions has made it invaluable in producing enantiomerically pure pharmaceutical intermediates.

Example Reaction:

The compound was used in the synthesis of a novel analgesic drug candidate through a series of stereoselective reactions that highlighted its utility as a chiral building block.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants of Tramadol

Tramadol, a centrally acting analgesic, exists as four stereoisomers due to two chiral centers. The target compound shares structural homology with tramadol’s (1S,2R)-isomer but lacks the 3-methoxyphenyl group. Key comparisons:

Pharmacological Insights :

- The (1R,2R)-tramadol isomer exhibits 1/3 the analgesic potency of morphine, while the (1S,2R) configuration is less studied but likely less active due to steric and electronic differences .

- Stereochemistry governs receptor binding: The trans-configuration ((1R,2R)/(1S,2S)) in tramadol aligns better with morphine’s structure, enhancing opioid receptor affinity compared to cis-isomers .

Structural Analogs with Modified Substituents

Amino Group Variations

Key Differences :

- Replacing dimethylamino with aminomethyl reduces steric bulk and basicity, altering solubility and interaction with biological targets .

- The (1S,2S)-isomer demonstrates catalytic efficacy in asymmetric synthesis, underscoring the role of stereochemistry in reaction outcomes .

Halogenated and Fluorinated Derivatives

Functional Impact :

- Trifluoromethyl groups improve metabolic resistance and blood-brain barrier penetration .

- Bulkier substituents (e.g., dibenzylamino) may hinder receptor access but enhance selectivity.

Salts and Deuterated Derivatives

Advantages :

Biologische Aktivität

(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol, a chiral compound with significant implications in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 155.25 g/mol. The compound features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which significantly influence its reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Receptor Binding : The compound can interact with neurotransmitter receptors, potentially influencing neurotransmission and neuropharmacological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding with biomolecules, enhancing its affinity for target sites.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Similar compounds have been reported to possess analgesic effects, making them candidates for pain management therapies .

- Neuroactive Effects : Its structure suggests potential activity in modulating central nervous system functions, possibly affecting mood and cognition .

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial properties. For instance, derivatives of cyclohexanols have demonstrated effectiveness against various bacterial strains. This suggests that this compound may also possess antimicrobial activity that warrants further investigation .

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with this compound:

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving cyclization reactions and subsequent functionalization. Its applications extend into pharmaceutical development as a precursor in the synthesis of more complex biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.